molecular formula C16H19N3O3 B11398893 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B11398893
M. Wt: 301.34 g/mol
InChI Key: SEVBDHUWKPTACO-UHFFFAOYSA-N
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Description

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the methoxyphenyl group and the pyrrolidinyl moiety in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide. The nitrile oxide is usually generated in situ from a corresponding nitro compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group is often introduced through a reductive amination reaction, where a ketone is reacted with pyrrolidine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological activities. It may act on specific biological targets, such as enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the pyrrolidinyl moiety.

    1-(Pyrrolidin-1-yl)propan-1-one: Lacks the oxadiazole ring.

    3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one lies in its combined structural features. The presence of both the methoxyphenyl group and the pyrrolidinyl moiety within the oxadiazole framework provides a distinct set of chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C16H19N3O3/c1-21-13-6-4-5-12(11-13)16-17-14(22-18-16)7-8-15(20)19-9-2-3-10-19/h4-6,11H,2-3,7-10H2,1H3

InChI Key

SEVBDHUWKPTACO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)N3CCCC3

Origin of Product

United States

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